molecular formula C23H20ClN3O B14992997 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-3-methylbenzamide

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-3-methylbenzamide

Cat. No.: B14992997
M. Wt: 389.9 g/mol
InChI Key: XOSFZMYFABTNDD-UHFFFAOYSA-N
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Description

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a chlorophenyl group and a methylbenzamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole intermediate reacts with chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Methylbenzamide: The final step involves the coupling of the chlorophenyl-substituted benzodiazole with 3-methylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anxiolytic, sedative, and anticonvulsant agent due to its structural similarity to other benzodiazepines.

    Biological Research: The compound is used in studies investigating the modulation of neurotransmitter receptors and ion channels.

    Pharmacology: Research focuses on its pharmacokinetics, metabolism, and potential therapeutic effects in various neurological disorders.

    Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other molecular targets, such as ion channels and neurotransmitter transporters, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methylbenzamide moiety, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-3-methylbenzamide

InChI

InChI=1S/C23H20ClN3O/c1-16-7-6-9-17(13-16)23(28)25-14-22-26-20-11-4-5-12-21(20)27(22)15-18-8-2-3-10-19(18)24/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

XOSFZMYFABTNDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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